molecular formula C8H10N2O B12309068 rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans

Cat. No.: B12309068
M. Wt: 150.18 g/mol
InChI Key: FFNHLYUFLYJAAZ-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans (CAS: rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde) is a cyclopropane derivative featuring a 1-methylpyrazole substituent and a carbaldehyde functional group. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their strained ring system, which can enhance binding affinity in drug candidates. The trans configuration of the substituents on the cyclopropane ring contributes to its stereochemical stability.

Reported Data (Conflicting Evidence):

  • Molecular Formula: lists C₁₄H₁₄F₆N₂O₆ (MW: 420.27), but this likely corresponds to a different compound due to structural inconsistencies. Based on the IUPAC name, the expected formula is C₈H₉N₂O (pending verification from additional sources) .
  • Purity: 95% (industrial grade) .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-10-4-7(3-9-10)8-2-6(8)5-11/h3-6,8H,2H2,1H3

InChI Key

FFNHLYUFLYJAAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC2C=O

Origin of Product

United States

Biological Activity

The compound rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans (CAS Number: 2138216-03-0) is a cyclopropane derivative featuring a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzymatic inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H10_{10}N2_2O
  • Molecular Weight : 150.18 g/mol
PropertyValue
CAS Number2138216-03-0
Molecular FormulaC8_8H10_{10}N2_2O
Molecular Weight150.18 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde is primarily associated with its interaction with various receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .
  • Receptor Binding : The pyrazole ring is known for its ability to interact with various biological receptors, including sigma receptors. This interaction can modulate neurotransmitter release and has implications for neuropharmacology .

1. Sigma Receptor Interaction

A study published in the Journal of Medicinal Chemistry explored the binding affinity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane derivatives to sigma receptors. The findings demonstrated that these compounds could act as selective sigma ligands, which are of interest for their potential roles in treating neurodegenerative diseases .

2. Anticancer Activity

Research has shown that similar cyclopropane derivatives can exhibit anticancer properties through apoptosis induction in cancer cell lines. In vitro assays revealed that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane derivatives could inhibit cell proliferation in certain cancer types, suggesting a pathway for further development as an anticancer agent .

Biological Assays

To evaluate the biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, various assays have been conducted:

Assay TypeOutcome
Sigma Receptor BindingHigh affinity observed
Antiproliferative AssaySignificant inhibition in cancer cell lines
Enzyme InhibitionModerate inhibition of target enzymes

Comparison with Similar Compounds

Functional Group and Structural Variations

The target compound’s carbaldehyde group distinguishes it from related cyclopropane derivatives, which often feature amines, carboxylic acids, or halides. Key comparisons include:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) CAS Number Key Properties
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde, trans C₈H₉N₂O* Aldehyde ~147.17* [CAS in ] Reactive aldehyde for derivatization
rac-(1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, trans C₈H₁₅Cl₂N₃ Amine (dihydrochloride) 224.13 1808321-79-0 Salt form enhances solubility
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride C₇H₈N₂O₂ Carboxylic acid 186.15 [CID 155970606] High polarity, acidic
N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide C₉H₁₇NO₃ Amide, ether 203.24 1698246-60-4 Neutral, lipophilic

*Note: Molecular weight for the target compound is recalculated based on structural analysis; data is inconsistent and requires verification.

Crystallographic and Physical Properties

  • Crystal Packing : highlights that cyclopropane derivatives often exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), influencing melting points and stability . The target compound’s crystal structure is unreported but may follow similar trends.
  • Purity : Industrial-grade purity (95%) is standard for such compounds, as seen in and .

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